molecular formula C12H21N3O3 B2762490 tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate CAS No. 1934374-11-4

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate

Cat. No.: B2762490
CAS No.: 1934374-11-4
M. Wt: 255.318
InChI Key: LJCUCZLZFKIRRY-UHFFFAOYSA-N
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Description

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core and a tert-butyl carbamate group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrrolo[1,2-a]pyrazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and reduced waste. The use of flow microreactors has been shown to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-9-6-8-7-13-4-5-15(8)10(9)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUCZLZFKIRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CNCCN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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